molecular formula C28H38F2N4O2 B10833087 Benzimidazole derivative 2

Benzimidazole derivative 2

Cat. No.: B10833087
M. Wt: 500.6 g/mol
InChI Key: XZJQGNKKTKJFJW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Benzimidazole derivative 2 can be synthesized through several methods. One common approach involves the condensation of ortho-phenylenediamine with aromatic aldehydes under acidic conditions. For example, the reaction of ortho-phenylenediamine with benzaldehyde in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid can yield benzimidazole derivatives . Another method involves the use of sodium metabisulfite as an oxidizing agent in a mixture of solvents under mild conditions .

Industrial Production Methods: Industrial production of benzimidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzimidazole derivative 2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole N-oxides, while reduction can produce benzimidazole amines .

Comparison with Similar Compounds

Uniqueness of Benzimidazole Derivative 2: this compound is unique due to its specific substitution pattern, which can enhance its biological activity and selectivity. For example, the presence of electron-donating groups at specific positions on the benzimidazole ring can increase its potency as an anticancer agent .

Properties

Molecular Formula

C28H38F2N4O2

Molecular Weight

500.6 g/mol

IUPAC Name

1-[2-tert-butyl-1-[(4,4-difluorocyclohexyl)methyl]benzimidazole-5-carbonyl]-N-cyclopropylpiperidine-4-carboxamide

InChI

InChI=1S/C28H38F2N4O2/c1-27(2,3)26-32-22-16-20(4-7-23(22)34(26)17-18-8-12-28(29,30)13-9-18)25(36)33-14-10-19(11-15-33)24(35)31-21-5-6-21/h4,7,16,18-19,21H,5-6,8-15,17H2,1-3H3,(H,31,35)

InChI Key

XZJQGNKKTKJFJW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(N1CC3CCC(CC3)(F)F)C=CC(=C2)C(=O)N4CCC(CC4)C(=O)NC5CC5

Origin of Product

United States

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